molecular formula C16H21Cl2NO3 B4775006 2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-PROPANONE

2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-PROPANONE

Cat. No.: B4775006
M. Wt: 346.2 g/mol
InChI Key: VRCWNDDFQAOCRU-UHFFFAOYSA-N
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Description

2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-PROPANONE is a synthetic organic compound that belongs to the class of phenoxy derivatives. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-PROPANONE typically involves the reaction of 2,5-dichlorophenol with an appropriate alkylating agent to form the phenoxy derivative. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-PROPANONE has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-PROPANONE
  • 2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-ETHYL-1-PROPANONE
  • 2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-BUTANONE

Uniqueness

2-(2,5-DICHLOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-2-METHYL-1-PROPANONE is unique due to its specific substitution pattern on the phenoxy ring and the presence of the morpholino group

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO3/c1-10-8-19(9-11(2)21-10)15(20)16(3,4)22-14-7-12(17)5-6-13(14)18/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCWNDDFQAOCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(C)(C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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